Methyl 8-methylnonanoate

Beschreibung

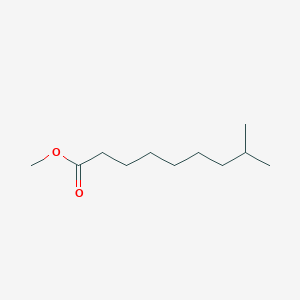

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNAWMXEJTQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609119 | |

| Record name | Methyl 8-methylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-54-4 | |

| Record name | Methyl 8-methylnonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Pheromonal Profile of Methyl 8-methylnonanoate: A Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of Methyl 8-methylnonanoate (B15497590) to address a critical question for researchers in chemical ecology and drug development: Is this branched-chain fatty acid methyl ester a component of any known pheromone systems? Following a comprehensive review of peer-reviewed literature and chemical databases, this document concludes that there is currently no scientific evidence to support the classification of Methyl 8-methylnonanoate as a pheromone component in any species. This guide will detail the known biological and chemical properties of this compound, present a comparative analysis of structurally similar compounds with known pheromonal activity, and provide relevant experimental methodologies for the analysis of potential semiochemicals.

Introduction: The Quest for Novel Semiochemicals

The identification and synthesis of novel pheromones are paramount for the development of targeted and environmentally benign pest management strategies, as well as for advancing our understanding of chemical communication in biological systems. Branched-chain fatty acid esters, in particular, represent a significant class of insect pheromones, often exhibiting high specificity and potency. This compound, with its characteristic branched structure, presents as a plausible candidate for pheromonal activity. This guide provides an in-depth analysis of the existing data to ascertain its role, if any, in chemical signaling.

Chemical and Physical Properties of this compound

This compound is a fatty acid methyl ester with the chemical formula C₁₁H₂₂O₂.[1] Its key identifiers and physical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 5129-54-4 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [1] |

| Molecular Weight | 186.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isocapric Acid Methyl Ester, 8-methylnonanoic acid methyl ester | [1][2] |

| Boiling Point | ~214.2 °C | [3] |

| Density | ~0.87 g/cm³ | [3] |

Table 1: Chemical and Physical Properties of this compound

Known Biological Roles and Natural Occurrence

Current research has identified this compound in two primary biological contexts:

-

Plant Volatile: It is a known volatile constituent of plant-based oils, such as that from Azadirachta indica (Neem).[3]

-

Metabolite: It is recognized as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers.[3]

Notably, its derivative, 8-methylnonanoic acid, has been shown to modulate energy metabolism in adipocytes, suggesting a potential role in metabolic and nutritional research.[3] However, a thorough search of scientific literature and pheromone-specific databases, including Pherobase, reveals no instances of this compound being identified as a secretory product of any insect or animal species in a pheromonal context.

Comparative Analysis with Structurally Similar Pheromones

While this compound itself is not a known pheromone, many structurally related methyl-branched esters are well-documented as potent insect pheromones, particularly within the order Coleoptera and the family Dermestidae (carpet and hide beetles).[4][5] These beetles are notorious stored product pests, and their chemical ecology has been extensively studied.

Table 2: Examples of Methyl-Branched Ester Pheromones in Dermestidae Beetles

| Species | Pheromone Component(s) | Reference |

| Trogoderma granarium (Khapra Beetle) | (Z)- and (E)-14-Methyl-8-hexadecenal | [6] |

| Trogoderma variabile (Warehouse Beetle) | (Z)- and (E)-14-Methyl-8-hexadecenal | [7] |

| Anthrenus verbasci (Varied Carpet Beetle) | (Z)-5-Undecenoic acid and (E)-5-Undecenoic acid | [8] |

| Dermestes maculatus (Hide Beetle) | Isopropyl (Z9)-unsaturated fatty acid esters | [9] |

The pheromones of Trogoderma species, for instance, are C16 aldehydes with a methyl branch at the 14th position.[6] The varied carpet beetle, Anthrenus verbasci, utilizes unsaturated fatty acids as its sex pheromone.[8] The hide beetle, Dermestes maculatus, employs isopropyl esters of unsaturated fatty acids.[9] This highlights that while the general structural motif of a fatty acid derivative is common in Dermestidae pheromones, the specific chain length, position of unsaturation, and the identity of the ester or functional group are critical for biological activity.

Experimental Protocols for Pheromone Identification

The identification of novel pheromone components is a meticulous process involving several key experimental stages. The following outlines a general workflow for such an investigation.

Collection of Volatiles and Secretions

-

Aeration (Volatile Collection): Live insects are placed in a clean glass chamber, and purified air is passed over them. The exhausted air is then drawn through a porous polymer adsorbent (e.g., Porapak Q) to trap the volatile organic compounds.

-

Solvent Extraction: Glands or whole bodies of insects are excised and extracted with a high-purity, non-polar solvent such as hexane.

Chemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to a library of known spectra.

-

Gas Chromatography-Electroantennography (GC-EAG): To identify biologically active compounds, the effluent from the GC column is split. One portion goes to the MS for identification, while the other is passed over a live insect antenna. If a compound elicits an electrical response from the antenna, it is considered a potential pheromone component.

Behavioral Assays

-

Olfactometer Assays: A Y-tube or four-arm olfactometer can be used to test the behavioral response of insects to synthetic or isolated compounds. Insects are released at the base of the olfactometer and their choice of arm (leading to the test odor or a control) is recorded.

-

Field Trapping: Traps baited with synthetic candidate pheromones are placed in the field to assess their attractiveness to the target insect species under natural conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in pheromone research.

Figure 1: A generalized workflow for the identification and validation of insect pheromones.

Figure 2: A simplified diagram of the olfactory signaling pathway for pheromone perception in insects.

Conclusion

Based on an exhaustive review of the available scientific literature and chemical databases, there is no evidence to suggest that this compound is a pheromone component in any known biological system. While it shares structural similarities with known methyl-branched ester pheromones found in insects, particularly in the family Dermestidae, its specific structure has not been identified in the context of chemical communication.

For researchers in drug development and pest management, this indicates that this compound is not a promising lead for the development of pheromone-based control strategies at this time. However, the methodologies and comparative data presented in this guide provide a robust framework for the investigation of other candidate semiochemicals. Future research involving broad-spectrum analysis of insect secretions may yet uncover a role for this compound, but for now, it remains outside the known lexicon of chemical communication.

References

- 1. This compound | C11H22O2 | CID 20619411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 8-methyl nonanoate, 5129-54-4 [thegoodscentscompany.com]

- 3. This compound|CAS 5129-54-4|Research Use [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Chiral methyl-branched pheromones. | Semantic Scholar [semanticscholar.org]

- 6. Estimating the efficacy and plume reach of semiochemical‐baited traps on the capture of Trogoderma granarium everts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sex pheromone components and calling behavior of the female dermestid beetle,Trogoderma variabile Ballion (Coleoptera: Dermestidae) | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. The attraction of virgin female hide beetles (Dermestes maculatus) to cadavers by a combination of decomposition odour and male sex pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 8-Methylnonanoate: A Key Metabolite in Dihydrocapsaicin Biotransformation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin (B196133), a significant capsaicinoid found in chili peppers, is known for its various physiological effects. Its metabolic fate within the body is a critical area of study for understanding its bioactivity, pharmacokinetics, and potential therapeutic applications. A key step in the biotransformation of dihydrocapsaicin is its hydrolysis into vanillylamine (B75263) and 8-methylnonanoic acid. This guide focuses on the formation of 8-methylnonanoic acid and its methyl ester derivative, methyl 8-methylnonanoate (B15497590), a form often utilized for analytical quantification. This document provides a comprehensive overview of the metabolic pathway, quantitative data, and detailed experimental protocols relevant to the study of this metabolic process.

Metabolic Pathway of Dihydrocapsaicin

Dihydrocapsaicin undergoes hydrolysis, primarily in the gastrointestinal tract and liver, where the amide bond is cleaved to yield two primary metabolites: 8-methylnonanoic acid and vanillylamine. This process is catalyzed by endogenous enzymes with amidase or hydrolase activity. While the specific enzymes have not been fully elucidated, this metabolic step is a crucial part of the first-pass metabolism of dihydrocapsaicin.[1] 8-methylnonanoic acid, a branched-chain fatty acid, can then be further metabolized through fatty acid oxidation pathways. For analytical purposes, particularly gas chromatography, 8-methylnonanoic acid is often converted to its more volatile methyl ester, methyl 8-methylnonanoate.[2][3]

Quantitative Data

The metabolism of dihydrocapsaicin to 8-methylnonanoic acid has been quantified in vivo. The following table summarizes a key finding from a study in rats.

| Parameter | Value | Species | Administration Route | Source |

| Percentage of 8-methylnonanoic acid in portal blood after [3H]dihydrocapsaicin administration | 15% of total radioactivity | Rat | Oral | [1] |

Experimental Protocols

In Vitro Enzymatic Hydrolysis of Dihydrocapsaicin

This protocol describes the use of a commercial lipase (B570770) to hydrolyze dihydrocapsaicin to 8-methylnonanoic acid in a controlled in vitro setting.

Objective: To produce 8-methylnonanoic acid from dihydrocapsaicin via enzymatic hydrolysis.

Materials:

-

Dihydrocapsaicin

-

Novozym® 435 (immobilized lipase B from Candida antarctica)

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

Procedure:

-

Reaction Setup: The enzymatic hydrolysis of dihydrocapsaicin is carried out in a phosphate buffer (pH 7.0) at 50°C.

-

Enzymatic Reaction: Add Novozym® 435 to the dihydrocapsaicin solution in the phosphate buffer. The reaction mixture is incubated at 50°C.

-

Extraction of Unreacted Substrate and Vanillylamine: After the reaction, adjust the pH of the mixture to 10 with sodium hydroxide. Extract the solution with ethyl acetate to remove any unreacted dihydrocapsaicin and the vanillylamine byproduct.

-

Isolation of 8-Methylnonanoic Acid: Adjust the pH of the aqueous layer to 5 with hydrochloric acid. Perform a second extraction with ethyl acetate to isolate the 8-methylnonanoic acid.

-

Analysis: The resulting 8-methylnonanoic acid can be analyzed and quantified. For gas chromatography analysis, derivatization to this compound is recommended.

Derivatization of 8-Methylnonanoic Acid to this compound for GC Analysis

For accurate quantification by gas chromatography (GC), carboxylic acids like 8-methylnonanoic acid are typically converted to their more volatile methyl esters.

Objective: To derivatize 8-methylnonanoic acid to this compound.

Materials:

-

Sample containing 8-methylnonanoic acid

-

Boron trichloride-methanol solution (12% w/w)

-

Water

-

Anhydrous sodium sulfate (B86663)

-

Micro reaction vessel

Procedure:

-

Sample Preparation: Place 1-25 mg of the sample containing 8-methylnonanoic acid into a micro reaction vessel. If the sample is in an aqueous solvent, it should be evaporated to dryness first.

-

Derivatization Reaction: Add 2 mL of boron trichloride-methanol solution to the sample. Heat the mixture at 60°C for 5-10 minutes.

-

Extraction: Cool the reaction vessel and add 1 mL of water and 1 mL of hexane. Shake the vessel to partition the methyl esters into the hexane layer.

-

Drying: Carefully transfer the upper hexane layer to a clean vial. Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.

-

GC-MS Analysis: The resulting solution containing this compound is now ready for injection into a gas chromatograph-mass spectrometer (GC-MS) for quantification.

Conclusion

The metabolic conversion of dihydrocapsaicin to 8-methylnonanoic acid is a key detoxification pathway that influences the bioavailability and physiological effects of this pungent compound. The subsequent derivatization to this compound is a critical step for its accurate quantification in biological and in vitro samples. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development who are investigating the metabolic fate and bioactivity of capsaicinoids. Further research is warranted to identify the specific endogenous enzymes responsible for the hydrolysis of dihydrocapsaicin in vivo.

References

An In-depth Technical Guide on the Relationship Between 8-Methylnonanoic Acid and Methyl 8-Methylnonanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical and biological relationship between 8-methylnonanoic acid and its corresponding methyl ester, methyl 8-methylnonanoate (B15497590). 8-methylnonanoic acid, also known as isocapric acid, is a branched-chain fatty acid that serves as a direct precursor to methyl 8-methylnonanoate through the process of esterification.[1] This document outlines the chemical synthesis, comparative physicochemical properties, and known biological activities of both compounds, with a focus on their roles in metabolic regulation. Experimental protocols and visual diagrams of key processes are provided to support researchers in their understanding and potential application of these molecules.

Chemical Relationship and Synthesis

The primary chemical relationship between 8-methylnonanoic acid and this compound is that of a carboxylic acid and its ester derivative. This compound is synthesized from 8-methylnonanoic acid through a process called Fischer esterification.[1] This reaction involves the acid-catalyzed condensation of the carboxylic acid with methanol (B129727).[1][2]

Fischer Esterification: Synthesis of this compound

The Fischer esterification is a classic and widely used method for the production of esters.[3] In this reaction, 8-methylnonanoic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH).[1][3] The excess methanol serves both as a reactant and as the solvent, helping to drive the reaction equilibrium towards the formation of the ester product.[1][4]

The reaction is reversible, and to achieve a high yield of the ester, the water produced as a byproduct is typically removed.[3][4] This can be accomplished by using a Dean-Stark apparatus or by the desiccating action of concentrated sulfuric acid.[2][5]

Experimental Protocol: Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of this compound from 8-methylnonanoic acid.

Materials:

-

8-methylnonanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8-methylnonanoic acid in an excess of methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.[2]

Physicochemical Properties

The conversion of the carboxylic acid to its methyl ester results in notable changes in the physicochemical properties of the molecule. These are summarized in the table below.

| Property | 8-Methylnonanoic Acid | This compound |

| Synonyms | Isocapric acid, Isodecanoic acid[6][7] | Isocapric acid methyl ester[8] |

| CAS Number | 5963-14-4[6] | 5129-54-4[8] |

| Molecular Formula | C₁₀H₂₀O₂[6] | C₁₁H₂₂O₂[8] |

| Molecular Weight | 172.26 g/mol [6] | 186.29 g/mol [8] |

| Physical State | Clear liquid[6] | Liquid[1] |

| Boiling Point | 118-120 °C (at 2 mmHg)[7] | ~214.2 °C[1] |

| Density | - | 0.87 g/cm³[1] |

| Solubility | Soluble in DMF, DMSO, Ethanol[9] | Soluble in alcohol; sparingly soluble in water[10] |

Biological Activity and Signaling Pathways

Both 8-methylnonanoic acid and its methyl ester have been identified as biologically active molecules with potential applications in metabolic research.

Metabolic Regulation in Adipocytes

Research has shown that 8-methylnonanoic acid can modulate energy metabolism in adipocytes.[1][11] In 3T3-L1 adipocytes, a common cell line for studying fat cell biology, 8-methylnonanoic acid has been demonstrated to reduce lipid accumulation, particularly under conditions of nutrient scarcity.[1][12] This effect is associated with the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][11][12]

Activated AMPK can promote β-oxidation (fatty acid breakdown) and suppress lipogenesis (fat synthesis), contributing to a reduction in lipid stores.[13] Furthermore, 8-methylnonanoic acid has been shown to enhance insulin-stimulated glucose uptake in these cells.[1][11] In vivo studies in diet-induced obese mice have indicated that supplementation with 8-methylnonanoic acid can lead to reduced caloric intake and body weight gain.[1][14]

Antimicrobial and Other Activities

This compound has been identified as a bioactive component in nanohydrogel emulsions of Azadirachta indica (Neem) oil.[1] These formulations have demonstrated antimicrobial efficacy against pathogens such as S. aureus, E. coli, and C. albicans.[1][15] Additionally, 8-methylnonanoic acid is a known precursor for capsaicinoid biosynthesis in plants and a degradation by-product of dihydrocapsaicin (B196133) in animals.[9][14]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of both 8-methylnonanoic acid and this compound.[1] The volatility and thermal stability of this compound make it particularly well-suited for GC separation, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.[1] The NIST Mass Spectrometry Data Center provides reference spectra for these compounds, which are crucial for their identification in complex mixtures.[1]

Conclusion

8-methylnonanoic acid and this compound share a direct and fundamental chemical relationship as a carboxylic acid and its corresponding methyl ester. This relationship is primarily exploited through the Fischer esterification for the synthesis of the ester. While structurally similar, their physicochemical properties differ, influencing their handling and potential applications. Both compounds exhibit interesting biological activities, particularly in the realm of metabolic regulation, with 8-methylnonanoic acid showing potential for mitigating metabolic disorders by activating the AMPK pathway in adipocytes. For researchers in drug development, the ester form, this compound, may offer advantages in terms of formulation and delivery due to its altered polarity and volatility, while the parent carboxylic acid appears to be the primary bioactive form in metabolic pathways. Further research into the specific activities and mechanisms of both compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound|CAS 5129-54-4|Research Use [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. 8-Methylnonanoic acid | C10H20O2 | CID 111470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-METHYLNONANOIC ACID CAS#: 5963-14-4 [m.chemicalbook.com]

- 8. This compound | C11H22O2 | CID 20619411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. methyl 8-methyl nonanoate, 5129-54-4 [thegoodscentscompany.com]

- 11. dovepress.com [dovepress.com]

- 12. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unveiling a Niche Compound: A Technical Guide to Methyl 8-Methylnonanoate in Plant-Derived Essential Oils

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the identification, quantification, and biosynthesis of methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester showing potential in various research fields. This document outlines the current knowledge of its presence in plant essential oils, details the analytical methodologies for its detection, and illustrates its biosynthetic pathway.

Introduction

Methyl 8-methylnonanoate is a volatile organic compound that has been identified as a constituent of certain plant-based oils and is recognized as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers.[1] Its unique branched-chain structure makes it a point of interest for metabolic and nutritional research, with its derivative, 8-methylnonanoic acid, showing potential in modulating energy metabolism. This guide provides an in-depth overview of the current scientific understanding of this compound in the context of plant essential oils, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of this compound in Plant Essential Oils

The occurrence of this compound in the plant kingdom appears to be relatively specific. To date, quantitative data has been primarily reported in the essential oil of Azadirachta indica (Neem). The compound has also been qualitatively identified in the methanolic root extract of Oroxylum indicum when seedlings were treated with a specific consortium of mycorrhizae and bacteria.

Below is a summary of the available quantitative data:

| Plant Species | Plant Part | Extraction Method | Compound | Concentration (%) | Reference |

| Azadirachta indica A. Juss | Seed Kernel | Supercritical Fluid Extraction (200 bar, 60 °C) | This compound | 2.69 | --INVALID-LINK-- |

| Oroxylum indicum (L.) Benth. ex Kurz | Root | Methanol Extraction (after microbial inoculation) | This compound | Qualitatively Identified | --INVALID-LINK-- |

Experimental Protocols: Identification and Quantification

The cornerstone for the analysis of this compound in plant essential oils is Gas Chromatography-Mass Spectrometry (GC-MS). Its volatility and thermal stability make it well-suited for GC separation, while MS provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

Detailed GC-MS Protocol for Quantification

While a specific validated method for the quantification of this compound was not found in the reviewed literature, a general protocol can be constructed based on established methods for analyzing fatty acid methyl esters (FAMEs) and other volatile compounds in essential oils. For accurate quantification, the use of an internal standard is crucial.

Sample Preparation:

-

Extraction: Extract the volatile compounds from the plant material using an appropriate method such as supercritical fluid extraction (SFE) or solvent extraction (e.g., with hexane (B92381) or methanol).

-

Internal Standard Spiking: Accurately weigh a known amount of the essential oil or extract and spike it with a known concentration of an appropriate internal standard (e.g., methyl decanoate (B1226879) or another fatty acid methyl ester not present in the sample).

-

Dilution: Dilute the spiked sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the instrument.

GC-MS Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column for better separation of FAMEs.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 min at 250°C.

-

-

Injector: Splitless mode at 250°C.

-

MSD Parameters:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of authentic this compound and the internal standard.

-

Analysis: Analyze the calibration standards and the prepared samples by GC-MS.

-

Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Concentration Determination: Determine the concentration of this compound in the sample by using the calibration curve.

Biosynthesis of 8-Methylnonanoic Acid: The Precursor to this compound

This compound is the methyl ester of 8-methylnonanoic acid. The biosynthesis of this branched-chain fatty acid is closely linked to the capsaicinoid synthesis pathway in plants like chili peppers (Capsicum sp.). The pathway utilizes precursors from branched-chain amino acid metabolism.

The following diagram illustrates the key steps in the biosynthesis of 8-methylnonanoic acid.

The biosynthesis initiates with the conversion of the branched-chain amino acid L-Valine to isobutyryl-CoA. Isobutyryl-CoA then serves as the starter unit for the fatty acid synthase (FAS) machinery. A key enzyme, β-ketoacyl-ACP synthase III (KAS III), catalyzes the initial condensation with malonyl-ACP. Subsequent elongation cycles, catalyzed by enzymes such as KAS I, lead to the formation of 8-methylnonanoyl-ACP. Finally, a thioesterase cleaves the acyl group to yield 8-methylnonanoic acid. The formation of this compound occurs through the esterification of 8-methylnonanoic acid with methanol, a reaction that can be catalyzed by esterases.

Conclusion and Future Directions

This compound represents a specialized metabolite with a confirmed, albeit limited, distribution in the plant kingdom. This technical guide provides a foundational understanding of its quantitative occurrence, analytical determination, and biosynthetic origins. For researchers and professionals in drug development, the compound and its precursor, 8-methylnonanoic acid, may hold potential for metabolic studies.

Future research should focus on:

-

Broader Screening: A wider screening of plant essential oils is necessary to identify other potential sources of this compound.

-

Quantitative Method Development: The development and validation of a specific GC-MS method for the routine quantification of this compound in various plant matrices would be highly beneficial.

-

Biosynthetic Pathway Elucidation: Further investigation into the specific enzymes, particularly the esterases responsible for the final methylation step in different plant species, is warranted.

This guide serves as a valuable resource for stimulating further research into this intriguing branched-chain fatty acid ester and its potential applications.

References

A Preliminary Investigation of Methyl 8-methylnonanoate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester (FAME), has emerged as a compound of interest due to its presence in bioactive natural products and its potential role in metabolic regulation and antimicrobial applications[1]. This document provides a technical framework for the preliminary investigation of its bioactivity. It outlines key biological activities reported for the compound and its corresponding free fatty acid, 8-methylnonanoic acid, and furnishes detailed experimental protocols for cytotoxicity assessment, alongside potential signaling pathways for further investigation. The objective is to provide a foundational guide for researchers to systematically evaluate the therapeutic potential of Methyl 8-methylnonanoate.

Introduction to this compound

This compound (C11H22O2; Molar Mass: 186.29 g/mol ) is a methyl ester of 8-methylnonanoic acid[1][2]. This branched-chain fatty acid structure distinguishes it from more common straight-chain fatty acids, potentially influencing its biological activity[1][3]. It has been identified as a volatile component in plant oils, such as from Azadirachta indica (Neem), and as a metabolite of dihydrocapsaicin, a capsaicinoid found in chili peppers[1][4]. Preliminary studies on its free fatty acid form, 8-methylnonanoic acid, suggest significant effects on energy metabolism, including reduced lipid accumulation in adipocytes and enhanced glucose uptake, pointing towards potential applications in metabolic disorders[1][4][5]. Furthermore, its association with antimicrobial and anti-inflammatory formulations underscores the need for a thorough bioactivity screening[1].

Known and Postulated Bioactivities

Based on existing literature for this compound and related branched-chain fatty acids (BCFAs), the following areas represent key starting points for a preliminary investigation.

-

Metabolic Regulation: Studies on 3T3-L1 adipocytes have shown that 8-methylnonanoic acid can decrease lipid accumulation and improve insulin-stimulated glucose uptake[1][4][5]. The proposed mechanisms involve the activation of AMP-activated protein kinase (AMPK) and modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathways[1]. In vivo studies in diet-induced obese mice supplemented with 8-methylnonanoic acid showed reduced caloric intake and body weight gain[4][6].

-

Anti-inflammatory Potential: BCFAs, as a class, are being investigated for their role in inflammation[3][7]. Given that lipids can modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), this is a critical area for investigation[8][9][10].

-

Antimicrobial Efficacy: Formulations containing this compound have demonstrated antimicrobial activity against pathogens including S. aureus, E. coli, and C. albicans[1].

-

Cytotoxicity & Anti-proliferative Effects: As a prerequisite for any therapeutic application, the compound's effect on cell viability must be determined. Some BCFAs have shown anti-proliferative effects in cancer cell lines, suggesting another avenue for research[7][11].

Data Presentation: Quantitative Bioactivity

A systematic investigation requires quantifiable metrics. The following tables summarize key quantitative data found in the literature for 8-methylnonanoic acid and provide a template for organizing new experimental findings for this compound.

Table 1: Summary of Reported Metabolic Activity (3T3-L1 Adipocytes)

| Parameter | Compound | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Lipid Accumulation | 8-methylnonanoic acid | 10 µM | Reduced to 89% of untreated control | [1] |

| Glucose Uptake | 8-methylnonanoic acid | Not specified | Enhanced in the presence of insulin | [1][4][5] |

| Key Pathway | 8-methylnonanoic acid | Not specified | Activation of AMPK |[1][5] |

Table 2: Template for In Vitro Cytotoxicity Screening (IC50 Values)

| Cell Line | Compound | Assay Type | Incubation Time (hrs) | IC50 (µM) |

|---|---|---|---|---|

| HEK293 (Human Kidney) | This compound | MTT / XTT | 24, 48, 72 | To be determined |

| HepG2 (Human Liver) | This compound | MTT / XTT | 24, 48, 72 | To be determined |

| 3T3-L1 (Mouse Adipocyte) | This compound | MTT / XTT | 24, 48, 72 | To be determined |

| RAW 264.7 (Mouse Macrophage) | this compound | MTT / XTT | 24, 48, 72 | To be determined |

Experimental Protocols

Detailed and reproducible protocols are fundamental to bioactivity investigation. Below are methodologies for initial cytotoxicity screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[12]. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product[13][14].

Materials:

-

MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized, stored at 4°C protected from light[13].

-

Cell culture medium (serum-free for assay step).

-

Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Solubilization solution: e.g., 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate (B86663) (SDS), pH 4.7[13].

-

96-well cell culture plates.

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well[13].

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals[13].

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the insoluble purple formazan product[13]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[13].

-

Data Analysis: Subtract the absorbance of a blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

The XTT assay is an alternative to MTT. Its primary advantage is the formation of a water-soluble formazan product, which eliminates the need for a solubilization step and simplifies the protocol.

Procedure: The procedure is similar to the MTT assay regarding cell seeding and compound treatment. The key differences are in the reagent and final steps.

-

Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling agent.

-

XTT Addition: After the compound incubation period, add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may vary depending on the cell type and metabolic rate.

-

Absorbance Reading: Measure the absorbance of the soluble formazan product directly at 450-500 nm.

-

Data Analysis: Perform data analysis as described for the MTT assay.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing experimental designs and potential mechanisms of action.

The following diagram outlines a logical workflow for the preliminary bioactivity screening of this compound.

Based on literature for related fatty acids, this compound may modulate key cellular signaling pathways involved in inflammation and metabolism.

PPARγ Pathway: Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and adipogenesis[15][16][17]. Activation of PPARγ in adipocytes can enhance fatty acid uptake and storage, which is consistent with some of the observed effects of 8-methylnonanoic acid[16].

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation[9][10]. Lipids and their metabolites can influence this pathway at multiple points[8]. An investigation into whether this compound can inhibit the activation of NF-κB in response to an inflammatory stimulus (like lipopolysaccharide, LPS) would be a key step in validating its anti-inflammatory potential.

Conclusion and Future Directions

This compound presents a compelling profile for bioactivity screening, with preliminary evidence pointing towards significant roles in metabolic regulation and antimicrobial/anti-inflammatory effects. The immediate next steps should involve a systematic in vitro cytotoxicity screening across a panel of relevant cell lines to establish safe concentration ranges for subsequent assays. Following this, functional assays confirming the metabolic and anti-inflammatory effects are warranted. Mechanistic studies focusing on the PPARγ and NF-κB signaling pathways will be crucial for elucidating its molecular mechanism of action and advancing its potential as a novel therapeutic agent.

References

- 1. This compound|CAS 5129-54-4|Research Use [benchchem.com]

- 2. This compound | C11H22O2 | CID 20619411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Factor-κB Activation as a Pathological Mechanism of Lipid Metabolism and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

An In-Depth Technical Guide to the Cannabinoid Receptor 1 Antagonist, Rimonabant

Disclaimer: The chemical identified by CAS number 5129-54-4 is Methyl 8-methylnonanoate, a fatty acid methyl ester with applications in the fragrance and food industries, and some reported antimicrobial and anti-inflammatory properties. However, the detailed requirements of this technical guide—focusing on complex signaling pathways, extensive clinical data, and drug development aspects—strongly suggest an interest in a well-researched pharmaceutical compound. It is highly probable that the intended subject was Rimonabant (B1662492) (CAS No. 168273-06-1) , a compound that fits the detailed specifications of this request. This guide will therefore focus on Rimonabant.

Introduction

Rimonabant, also known by its trade name Acomplia, is a selective cannabinoid receptor 1 (CB1) antagonist. It was initially developed as an anti-obesity medication and for smoking cessation. Its mechanism of action involves the blockade of the endocannabinoid system, which is a key regulator of appetite, energy homeostasis, and reward pathways. Despite its efficacy in promoting weight loss and improving metabolic parameters, Rimonabant was withdrawn from the market due to concerns about psychiatric side effects, including depression and anxiety. Nevertheless, it remains a valuable tool for researchers studying the endocannabinoid system and its role in various physiological and pathological processes.

Chemical and Physical Properties

Rimonabant is a synthetic, orally active compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |

| CAS Number | 168273-06-1 |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O |

| Molecular Weight | 463.79 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>10 mM) |

Mechanism of Action and Signaling Pathways

Rimonabant acts as an inverse agonist and antagonist at the CB1 receptor. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Canonical CB1 Receptor Signaling

Activation of the CB1 receptor by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release.

Rimonabant blocks these effects by binding to the CB1 receptor and preventing its activation. As an inverse agonist, it also reduces the basal, constitutive activity of the receptor.

Experimental Workflow for Assessing CB1 Receptor Activity

The interaction of Rimonabant with the CB1 receptor can be assessed through a series of in vitro assays. A typical experimental workflow is outlined below.

Experimental Protocols

Synthesis of Rimonabant

A common synthetic route for Rimonabant involves the condensation of 4-chloropropiophenone with diethyl oxalate (B1200264) to form a diketo ester intermediate. This is followed by reaction with N-aminopiperidine and subsequent acid-catalyzed cyclization with 2,4-dichlorophenylhydrazine hydrochloride.[1]

Materials:

-

4-chloropropiophenone

-

Lithium hexamethyldisilazane (B44280) (LiHMDS)

-

Diethyl oxalate

-

1 N Hydrochloric acid

-

Methylene (B1212753) dichloride

-

Sodium sulfate

-

Hexane

-

N-aminopiperidine

-

2,4-dichlorophenylhydrazine hydrochloride

Procedure:

-

Preparation of ethyl 2,4-dioxo-3-methyl-4-(4-chlorophenyl)butanoate: To a solution of LiHMDS in cyclohexane, add a solution of 4-chloropropiophenone in cyclohexane at 15-20°C under a nitrogen atmosphere. After stirring, add diethyl oxalate. The reaction mixture is stirred for 6 hours. The product is extracted with methylene dichloride after acidification with 1 N HCl. The organic phase is dried and evaporated to yield the diketo ester, which can be purified by crystallization from hexane.[1]

-

Synthesis of Rimonabant: The diketo ester is condensed with N-aminopiperidine in ethanol at room temperature. This is followed by the addition of 2,4-dichlorophenylhydrazine hydrochloride to induce in situ cyclization, affording Rimonabant.[1]

In Vitro CB1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Rimonabant for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

[³H]CP55,940 (radioligand)

-

Rimonabant (test compound)

-

Incubation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4)

-

Wash buffer (50 mM Tris, pH 7.4, 0.25% BSA)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of Rimonabant in the incubation buffer.

-

Define non-specific binding in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 1 µM CP55,940).

-

Incubate the mixture for 90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of Rimonabant that inhibits 50% of the specific binding of [³H]CP55,940) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol is designed to evaluate the effect of Rimonabant on body weight and metabolic parameters in mice with diet-induced obesity.[2]

Animals:

-

Male C57BL/6J mice

Procedure:

-

Induce obesity by feeding the mice a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 12-16 weeks).

-

Divide the obese mice into treatment groups: vehicle control and Rimonabant (e.g., 10 mg/kg, administered orally).

-

Administer the treatment daily for a defined duration (e.g., 4 weeks).

-

Monitor body weight and food intake daily.

-

At the end of the treatment period, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., gene expression).

Quantitative Data

The following tables summarize key quantitative data for Rimonabant.

In Vitro Binding Affinity and Functional Activity

| Parameter | Receptor | Value |

| Ki | Human CB1 | 1.8 nM |

| Ki | Human CB2 | 514 nM |

| IC50 | Human CB1 | 13.6 nM |

Data sourced from various in vitro studies.

Pharmacokinetic Parameters in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours |

| Half-life (t1/2) | 6-9 days (in healthy young adults) |

| Metabolism | Hepatic (CYP3A and amidohydrolase pathways) |

Pharmacokinetic parameters can vary depending on the patient population and dosage.

Clinical Efficacy in Obesity (RIO-North America Trial)

| Parameter | Placebo (1 year) | Rimonabant 20 mg (1 year) |

| Weight Change | -1.6 kg | -6.3 kg |

| Waist Circumference Change | -2.5 cm | -6.1 cm |

| HDL Cholesterol Change | +5.4% | +12.6% |

| Triglyceride Change | +7.9% | -5.3% |

Data from the Rimonabant in Obesity (RIO)-North America trial.[3]

Safety and Toxicology

The primary reason for the withdrawal of Rimonabant from the market was its association with an increased risk of psychiatric adverse events.

Common Adverse Events:

-

Nausea

-

Dizziness

-

Diarrhea

-

Anxiety

-

Depressed mood

Serious Adverse Events:

-

Increased risk of depressive disorders and suicidal ideation.[4]

Conclusion

Rimonabant is a potent and selective CB1 receptor antagonist with demonstrated efficacy in reducing body weight and improving cardiometabolic risk factors. However, its clinical use was halted due to significant psychiatric side effects. Despite its withdrawal from the market, Rimonabant remains an invaluable pharmacological tool for research into the endocannabinoid system. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in this field. Further research into peripherally restricted CB1 antagonists may offer a safer therapeutic approach to harnessing the metabolic benefits of CB1 receptor blockade.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Olfactory Signature of Methyl 8-Methylnonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590), a branched-chain fatty acid methyl ester, possesses a unique olfactory profile that contributes to the sensory landscape of various natural products. While its presence has been identified in certain essential oils and as a metabolite, a comprehensive understanding of its olfactory properties is crucial for its potential applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the olfactory characteristics of methyl 8-methylnonanoate, detailing its sensory profile, physicochemical properties, and the experimental methodologies used for its synthesis and analysis. Furthermore, this document elucidates the general signaling pathway involved in the perception of such esters.

Physicochemical and Olfactory Properties

This compound is characterized by a complex aroma profile, primarily described as fruity, with significant oily, sweet, waxy, fatty, floral, and winey undertones. A summary of its key physicochemical and qualitative olfactory properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₂O₂ | N/A |

| Molecular Weight | 186.29 g/mol | N/A |

| CAS Number | 5129-54-4 | N/A |

| Boiling Point | Approximately 214.2 °C | [1] |

| Odor Profile | Fruity, Oily, Sweet, Waxy, Fatty, Floral, Winey | N/A |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of 8-methylnonanoic acid with methanol (B129727), using an acid catalyst.[2]

Materials:

-

8-methylnonanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 8-methylnonanoic acid in an excess of anhydrous methanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for identifying odor-active compounds in a sample.[3][4]

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

-

Capillary column suitable for the separation of fatty acid methyl esters (e.g., a polar stationary phase like polyethylene (B3416737) glycol or a cyanopropyl polysiloxane).[5][6]

-

Humidified air supply for the olfactometry port.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., hexane).

-

GC Separation: Inject the sample into the GC. The effluent from the capillary column is split between the FID and the olfactometry port.

-

Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any detected odors.

-

Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is compared with the chromatogram from the FID to identify the peak corresponding to the odor-active compound.

-

Quantitative Analysis (Aroma Extract Dilution Analysis - AEDA): To estimate the odor potency, a serial dilution of the sample is prepared and analyzed by GC-O. The highest dilution at which the odor can still be detected is known as the flavor dilution (FD) factor.[3]

Sensory Panel Evaluation

A trained sensory panel can provide detailed descriptive analysis of the olfactory properties of this compound.[7][8][9]

Procedure:

-

Panelist Selection and Training: Select and train a panel of individuals based on their ability to detect and describe various odors. Familiarize them with relevant aroma standards (e.g., fruity, waxy, fatty notes).[10]

-

Sample Presentation: Present samples of this compound (at a controlled concentration in an odorless solvent) to the panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and lighting).

-

Evaluation: Panelists evaluate the odor of the sample and rate the intensity of various sensory attributes (e.g., fruity, oily, sweet, waxy) on a structured scale (e.g., a line scale from "not perceptible" to "very strong").

-

Data Analysis: The data from the panelists are collected and statistically analyzed to generate a sensory profile of the compound.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11][12] These receptors are G-protein coupled receptors (GPCRs).[11] While the specific ORs that bind to this compound have not yet been identified, the general signaling cascade is well-established.[12]

Caption: General olfactory signaling pathway.

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor activates an associated G-protein (Gαolf).[11] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium and calcium ions. This influx causes depolarization of the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Logical Workflow for Olfactory Property Determination

The comprehensive evaluation of the olfactory properties of a compound like this compound follows a logical workflow, from its synthesis to its detailed sensory characterization.

Caption: Workflow for determining olfactory properties.

Conclusion

This compound presents a multifaceted olfactory profile with potential for various applications. This guide has provided a comprehensive overview of its known sensory characteristics, along with detailed experimental protocols for its synthesis and sensory evaluation. While qualitative descriptions of its aroma are available, further research is required to determine its quantitative odor threshold and to identify the specific olfactory receptors responsible for its perception. Such data will be invaluable for the targeted application of this compound in the development of novel flavors, fragrances, and potentially as a modulator of sensory-driven physiological responses.

References

- 1. mdpi.com [mdpi.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfigueiredo.org [pfigueiredo.org]

- 5. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. Olfactory Perception | Sensory Evaluation | Wirral Sensory Services [wssintl.com]

- 8. samples.jbpub.com [samples.jbpub.com]

- 9. researchgate.net [researchgate.net]

- 10. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 12. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 8-methylnonanoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590) (CAS No. 5129-54-4) is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, including as a potential biomarker and in the study of metabolic pathways.[1] Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of this volatile compound due to its high sensitivity, selectivity, and ability to provide structural information through mass spectral fragmentation.[1] This application note provides a detailed protocol for the analysis of Methyl 8-methylnonanoate using GC-MS, intended for researchers, scientists, and professionals in drug development.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 8-Methylnonanoic acid, methyl ester |

| CAS Number | 5129-54-4 |

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol [1][2] |

Quantitative Data

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that are indicative of its structure. The key mass-to-charge ratios (m/z) for identification are summarized below.

| m/z | Relative Intensity | Ion Assignment (Proposed) |

| 74 | 100% (Base Peak) | McLafferty rearrangement fragment [CH3OC(OH)=CH2]+ |

| 87 | High | [CH3OCO(CH2)2]+ |

| 43 | Moderate | [C3H7]+ (isopropyl group) |

| 55 | Moderate | [C4H7]+ |

| 101 | Moderate | [CH3OCO(CH2)3]+ |

| 143 | Low | [M - C3H7]+ (Loss of isopropyl group) |

| 155 | Low | [M - OCH3]+ (Loss of methoxy (B1213986) group) |

| 186 | Low | [M]+ (Molecular ion) |

Data compiled from the NIST Mass Spectrometry Data Center.

Chromatographic Data

The retention of this compound can be characterized by its Kovats retention index (RI), which is a relative measure of elution time.

| Column Type | Kovats Retention Index (RI) |

| Standard Non-Polar | 1276 |

| Standard Polar | 1543 |

Data from the NIST Chemistry WebBook.[2]

Experimental Protocols

This section outlines a comprehensive protocol for the GC-MS analysis of this compound, from sample preparation to data acquisition.

Sample Preparation: Esterification of 8-Methylnonanoic Acid

For samples containing 8-methylnonanoic acid, derivatization to its methyl ester is required to improve volatility for GC analysis. A common and effective method is acid-catalyzed esterification.

Reagents and Materials:

-

Sample containing 8-methylnonanoic acid

-

Methanol (B129727), anhydrous

-

Acetyl chloride or 1.25 M HCl in methanol

-

Hexane (B92381), GC grade

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Glass test tubes with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

GC vials with inserts

Procedure:

-

Accurately weigh or pipette a known amount of the sample into a screw-capped glass test tube.

-

Add 2 mL of a 5% solution of acetyl chloride in anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood. Alternatively, use a commercially available 1.25 M HCl in methanol solution.

-

Securely cap the tube and vortex for 30 seconds.

-

Heat the mixture at 60°C for 1 hour in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane to the tube and vortex thoroughly for 1 minute to extract the this compound.

-

Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Vortex and allow the layers to separate.

-

Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and analytical goals.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature: 70°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis (ions: 74, 87, 43, 143) |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

Qualitative Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. The fragmentation pattern, particularly the base peak at m/z 74 and the presence of characteristic ions like m/z 87 and 143, provides a high degree of confidence in the identification. The retention time of the analyte should also be consistent with that of a known standard analyzed under the same conditions.

Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 74 or 87) is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined from its peak area using the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrumental analysis, and data interpretation are suitable for a wide range of applications in research, clinical, and pharmaceutical settings. The provided quantitative data and experimental workflow serve as a valuable resource for scientists and professionals working with this and similar branched-chain fatty acid methyl esters.

References

Application Note: Structural Confirmation of Methyl 8-methylnonanoate using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 8-methylnonanoate (B15497590) is a branched-chain fatty acid methyl ester with significance in various research fields, including metabolic and nutritional studies.[1] Its structural elucidation is crucial for its application in these areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the unambiguous structural confirmation of organic molecules like Methyl 8-methylnonanoate. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The structural confirmation of this compound relies on the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the molecular structure.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (-CH₂-COO) | ~2.30 | Triplet | ~7.5 | 2H |

| H-3 to H-7 (-CH₂-) | ~1.20 - 1.65 | Multiplet | - | 10H |

| H-8 (-CH-) | ~1.50 | Multiplet | - | 1H |

| H-9, H-10 (-CH₃) | ~0.85 | Doublet | ~6.6 | 6H |

| -OCH₃ | ~3.67 | Singlet | - | 3H |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-COO-) | ~174 |

| C-2 | ~34 |

| C-3 to C-7 | ~25 - 39 |

| C-8 | ~39 |

| C-9, C-10 | ~22 |

| -OCH₃ | ~51 |

Experimental Protocols

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical, and CDCl₃ is commonly used for non-polar compounds like fatty acid methyl esters.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the instrument's detector, typically around 4-5 cm.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent shimming issues and improve spectral quality.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mandatory Visualization

The following diagram illustrates the workflow for the structural confirmation of this compound using NMR spectroscopy.

References

Application Notes and Protocols for Methyl 8-methylnonanoate as a GC Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the use of Methyl 8-methylnonanoate (B15497590) as an internal standard (IS) for quantitative analysis by gas chromatography (GC). The internal standard method is a widely used technique to improve the accuracy and precision of chromatographic analysis by correcting for variations in sample injection volume, detector response, and sample preparation.[1][2][3]

Introduction to the Internal Standard Method

The internal standard method involves adding a constant, known amount of a specific compound—the internal standard—to all calibration standards and unknown samples prior to analysis.[2] The concentration of the analyte is determined by comparing the ratio of the analyte's detector response (peak area) to that of the internal standard.[1] This method effectively compensates for analytical errors, leading to more reliable and reproducible results.[2]

Key criteria for selecting a suitable internal standard include:

-

It must be a compound that is not naturally present in the original sample.[1][2]

-

It should be chemically similar to the analyte(s) of interest.[1][2]

-

It must be completely resolved from all other components in the chromatogram.[2]

-

It must not react with any of the sample components.[5]

Suitability of Methyl 8-methylnonanoate as an Internal Standard

This compound (CAS 5129-54-4) is a branched-chain fatty acid methyl ester (FAME).[6] Its distinct structure and physical properties make it a promising candidate for an internal standard in the analysis of other FAMEs, volatile, and semi-volatile organic compounds.

Physicochemical Properties:

-

Structure: As a branched-chain ester, it provides good chromatographic separation from common straight-chain fatty acid esters.[6]

Its branched structure often results in a unique retention time, reducing the likelihood of co-elution with analytes of interest, particularly in complex matrices like food, biological, or environmental samples.

Experimental Protocol

This protocol outlines the steps for using this compound as an internal standard for the quantification of a hypothetical analyte using GC with Flame Ionization Detection (GC-FID).

3.1 Materials and Reagents

-

This compound (≥99% purity)

-

Analyte(s) of interest (analytical standard grade)

-

High-purity solvent (e.g., hexane, ethyl acetate, or methanol, suitable for both IS and analyte)

-

Volumetric flasks (Class A)

-

Micropipettes and tips

-

GC vials with caps (B75204) and septa

3.2 Instrumentation (Typical GC-FID Conditions for FAME Analysis)

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

-

Column: A polar capillary column, such as a Carbowax 20M (e.g., 50 m x 0.28 mm ID) or a CP-Sil 88, is often suitable for FAME analysis.[10][11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Oven Temperature Program:

-

Initial Temperature: 70°C

-

Ramp: 2°C/min to 190°C[11]

-

Note: This program should be optimized based on the specific analytes.

-

-

Detector Temperature: 280°C

3.3 Preparation of Standard Solutions

3.3.1 Internal Standard (IS) Stock Solution (1 mg/mL)

-

Accurately weigh 10 mg of this compound.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

Stopper and mix thoroughly. This is the IS Stock Solution .

3.3.2 Analyte Stock Solution (1 mg/mL)

-